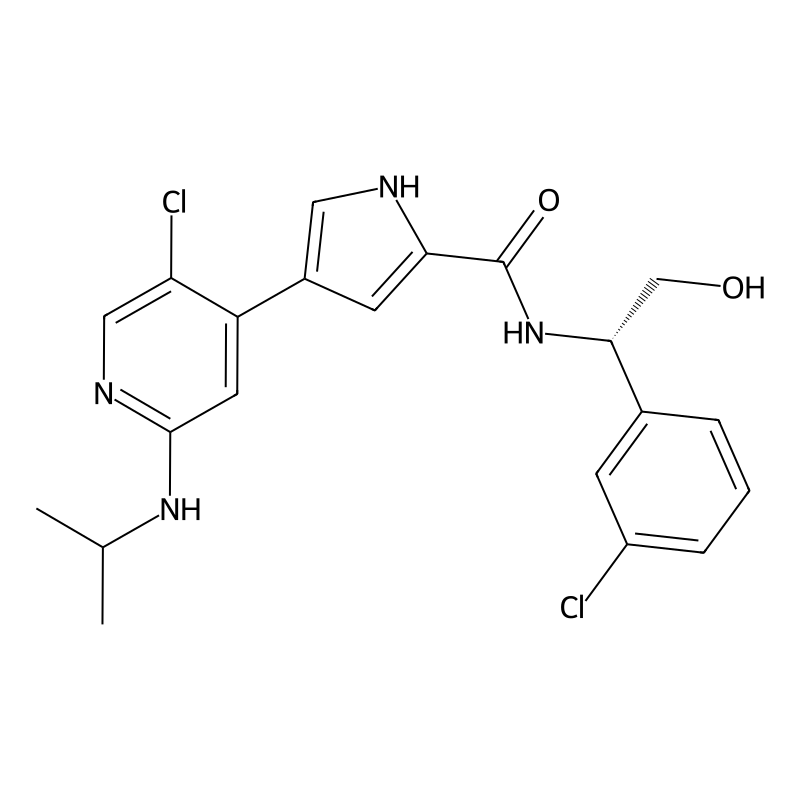

Ulixertinib

Content Navigation

Acquired resistance to BRAF/MEK inhibitors reactivates downstream ERK, undermining many standard MAPK pathway studies. Ulixertinib (BVD-523) directly inhibits the terminal ERK1/2 node with sub-nanomolar potency (Ki 0.04 nM), ensuring complete target suppression where upstream agents fail. • Validated baseline for ERK inhibition in BRAF/RAS-mutant resistant cell lines • Low off-target CYP liability and high oral bioavailability for reliable xenograft studies • Ideal calibrator for kinase selectivity panels and co-administration research • Shipped globally with full analytical documentation to support procurement compliance.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ulixertinib (BVD-523, CAS: 869886-67-9) is a highly selective, reversible, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the terminal node in the MAPK signaling pathway, ERK1/2 inhibition is critical for overcoming acquired resistance mechanisms that bypass upstream BRAF and MEK inhibitors. In procurement contexts, Ulixertinib is prioritized as a benchmark compound for its sub-nanomolar biochemical potency, highly characterized pharmacokinetic profile, and established efficacy in BRAF- and RAS-mutant preclinical models. Its well-documented ADME properties make it a reliable baseline material for in vitro resistance assays and in vivo xenograft studies [1].

Research Fit

Substituting Ulixertinib with upstream MAPK pathway inhibitors (e.g., Trametinib or Vemurafenib) frequently fails in advanced disease models because acquired resistance—such as BRAF amplification or MEK mutations—reactivates the pathway downstream. Furthermore, generic substitution with earlier-generation ERK inhibitors like FR180204 is unviable due to their micromolar potency, which introduces significant off-target toxicity and poor target engagement. Even among clinical-stage ERK inhibitors, substitution is not straightforward; for instance, Ravoxertinib (GDC-0994) exhibits single-digit nanomolar potency, whereas Ulixertinib operates in the sub-nanomolar range (Ki < 0.1 nM for ERK2). This quantitative difference in binding affinity dictates distinct dosing regimens and limits interchangeability in sensitive cellular assays requiring complete target suppression [1].

Substitution Risk

Sub-Nanomolar Biochemical Potency vs. In-Class Comparator

Ulixertinib demonstrates exceptional biochemical potency against ERK1/2, achieving Ki values of 0.3 nM and 0.04 nM, respectively. In contrast, the clinical-stage comparator Ravoxertinib (GDC-0994) exhibits IC50 values of 6.1 nM (ERK1) and 3.1 nM (ERK2). This represents a roughly 75-fold greater potency for Ulixertinib against the ERK2 isoform[1], [2].

| Evidence Dimension | ERK2 Kinase Inhibition (Ki / IC50) |

| Target Compound Data | Ulixertinib (Ki = 0.04 nM) |

| Comparator Or Baseline | Ravoxertinib (IC50 = 3.1 nM) |

| Quantified Difference | ~75-fold higher potency for Ulixertinib |

| Conditions | Cell-free biochemical kinase assay |

Allows researchers to achieve complete terminal MAPK pathway suppression at lower concentrations, minimizing off-target kinase engagement.

Preclinical Permeability and Oral Bioavailability

For in vivo study procurement, formulation and absorption metrics are critical. Ulixertinib exhibits medium permeability in Caco-2 models (Papp 2.67 x 10^-6 cm/s) with a manageable efflux ratio of 3.02. Crucially, this translates to an absolute oral bioavailability of >92% in mice and rats, outperforming many heavily metabolized kinase inhibitors that require complex intravenous dosing [1].

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | Ulixertinib (>92% in mice and rats) |

| Comparator Or Baseline | Standard low-bioavailability small molecules (<30%) |

| Quantified Difference | >92% oral bioavailability |

| Conditions | In vivo murine and rat pharmacokinetic models |

Ensures reliable systemic exposure in rodent xenograft models using standard oral gavage, simplifying preclinical study design.

Hepatocyte Metabolic Stability and Clearance

Ulixertinib demonstrates high metabolic stability in human and rat hepatocytes, with limited CYP-mediated clearance (CYP inhibition IC50 ranging between 10-20 µM). This structural stability yields a predictable half-life of 1.0-2.5 hours across species, preventing the rapid metabolic degradation often seen with earlier experimental kinase inhibitors [1].

| Evidence Dimension | Metabolic Stability and CYP Inhibition |

| Target Compound Data | Ulixertinib (Sustained half-life 1.0-2.5 h; CYP IC50 10-20 µM) |

| Comparator Or Baseline | Rapidly cleared experimental kinase inhibitors |

| Quantified Difference | Predictable clearance with low CYP interference |

| Conditions | In vitro human and rat hepatocyte assays |

Predictable metabolic clearance reduces batch-to-batch pharmacokinetic variability during extensive in vivo efficacy studies.

Cellular Efficacy in Resistant Melanoma Models

In A375 human melanoma cells harboring the BRAF V600E mutation, Ulixertinib potently suppresses downstream RSK phosphorylation and exhibits a cellular proliferation IC50 of 180 nM. This robust cellular activity bypasses upstream resistance mechanisms that typically render standard BRAF/MEK inhibitors ineffective in these specific cell lines[1].

| Evidence Dimension | Cellular Proliferation Inhibition (IC50) |

| Target Compound Data | Ulixertinib (IC50 = 180 nM) |

| Comparator Or Baseline | Upstream BRAF/MEK inhibitors (loss of efficacy in resistant lines) |

| Quantified Difference | Sub-micromolar efficacy retained in resistant models |

| Conditions | A375 human melanoma cell line (BRAF V600E) |

Validates the compound as an essential procurement item for laboratories specifically investigating acquired MAPK pathway resistance.

Preclinical Modeling of Acquired MAPK Resistance

Due to its sub-nanomolar potency and terminal node targeting, Ulixertinib is the preferred standard for establishing baseline ERK1/2 inhibition in cell lines that have developed resistance to upstream BRAF (e.g., Vemurafenib) and MEK (e.g., Trametinib) inhibitors. Its high oral bioavailability in rodents makes it ideal for corresponding in vivo xenograft studies [1].

Kinase Selectivity Profiling and Assay Calibration

With its highly characterized binding kinetics (Ki 0.04 nM for ERK2) and low off-target CYP inhibition, Ulixertinib serves as a reliable positive control in high-throughput biochemical screening assays. It is routinely used to calibrate kinase selectivity panels when developing next-generation MAPK pathway modulators [2].

Development of Synergistic Combination Therapies

Ulixertinib's predictable metabolic stability and manageable efflux profile make it highly suitable for combinatorial formulation studies. It is frequently procured for co-administration research with PD-1 inhibitors or ABCB1 transport modulators to evaluate synergistic tumor regression without compounding pharmacokinetic toxicities[1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

ERK [HSA:5594 5595] [KO:K04371]

Other CAS

Wikipedia

2. Martinez-Botella; Gabriel (West Roxbury, MA), Hale; Michael (Bedford, MA), Maltais; Francois (Tewksbury, MA), Straub; Judith (Santa Cruz, CA), Tang; Qing (Acton, MA), Pyrrole inhibitors of ERK protein kinase, synthesis thereof and intermediates thereto, US7,354,939 (2008).

Explore Compound Types